molecular formula C15H14O3 B020863 Pinostilbene CAS No. 42438-89-1

Pinostilbene

Cat. No. B020863
CAS RN: 42438-89-1
M. Wt: 242.27 g/mol
InChI Key: KUWZXOMQXYWKBS-NSCUHMNNSA-N
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Description

Pinostilbene is a naturally occurring monomethyl ether analog of resveratrol, exhibiting various pharmacological activities. It has gained interest due to its stability and bioavailability compared to resveratrol.

Synthesis Analysis

Pinostilbene can be synthesized through various methods. One such method involves the engineering of a resveratrol O-methyltransferase from Vitis vinifera, which has shown high efficiency in producing pinostilbene (Herrera et al., 2021). Another synthesis method includes nucleophilic demethylation of trimethoxystilbene, leading to the formation of pinostilbene and other stilbene derivatives (Polunin et al., 2002).

Molecular Structure Analysis

The chemical structure of pinostilbene consists of a catechol moiety with two aromatic rings. It differs from resveratrol by having one methoxy group and two hydroxyl groups (Chan, 2023).

Chemical Reactions and Properties

Pinostilbene undergoes various chemical reactions that contribute to its biological activities. For instance, its interaction with enzymes like O-methyltransferases is crucial for its formation from resveratrol (Herrera et al., 2021).

Physical Properties Analysis

Pinostilbene has shown to possess different physical properties such as enhanced bioavailability and stability compared to resveratrol, which is attributed to its methoxy group. Its uptake into cells has been found to be higher than that of resveratrol, which may contribute to its potent biological effects (Chao et al., 2010).

Chemical Properties Analysis

Pinostilbene exhibits various chemical properties that contribute to its pharmacological activities. These include inhibitory effects on cancer cells, antioxidant properties, and neuroprotective effects. Its chemical properties are influenced by its molecular structure, particularly the presence of the methoxy group (Sun et al., 2016), (Hsieh et al., 2018).

Scientific Research Applications

  • Cancer Research : Pinostilbene hydrate (PSH) has been found effective in suppressing human oral cancer cell metastasis by downregulating the p38/ERK1/2 pathway and inhibiting MMP-2 enzymatic activity (Hsieh et al., 2018). Additionally, it inhibits the growth of human colon cancer cells, suggesting a role in anti-colon cancer effects (Sun et al., 2016). New Pinostilbene analogues can also overcome anthracycline resistance in childhood acute lymphoblastic leukemia (Katik et al., 2006).

  • Neuroprotection : Pinostilbene has potent neuroprotective effects against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells, suggesting its potential in treating neurological disorders (Chao et al., 2010). It also confers neuroprotection against aging-related deficits through the ERK1/2-dependent mechanism (Allen et al., 2018).

  • Antiviral Properties : It enhances host immune recognition of enterovirus D68 and suppresses its replication, which is crucial for antiviral drug development (Yang et al., 2023).

  • Anti-Adipogenic Effects : Pinostilbene hydrate (PH) suppresses adipogenesis in 3T3-L1 cells by activating the AMPK signaling pathway and inhibiting the MAPK and AKT insulin-dependent signaling pathways (Chung & Hyun, 2021).

  • Antioxidant and Pro-oxidant Activities : Pinostilbene can act as a pro-oxidant and decreases the expression of catalase, while other stilbenoids may exhibit antioxidant or pro-oxidative effects (Treml et al., 2019).

  • Anti-inflammatory Effects : It has been found to have anti-inflammatory effects comparable to those of zileuton and ibuprofen (Lelakova et al., 2019).

  • Synthetic Applications : Pinostilbene is used in the synthesis of trans-resveratrol and its derivatives (Polunin et al., 2002).

  • Production and Bioactivity : Engineering yeast for high-level production of stilbenoids, including pinostilbene, may lead to improved production of antioxidants and their uptake in the human body (Li et al., 2016).

Future Directions

Pinostilbene has shown potential in treating oral cancer cell metastasis and prostate cancer . More extensive clinical trials are needed to establish its safety and efficacy in diverse patient populations .

properties

IUPAC Name

3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)3-2-11-4-6-13(16)7-5-11/h2-10,16-17H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWZXOMQXYWKBS-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420234
Record name Pinostilbene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4',5-dihydroxy-trans-stilbene

CAS RN

42438-89-1
Record name Pinostilbene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinostilbene
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Record name Pinostilbene
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Record name 42438-89-1
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Record name PINOSTILBENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
621
Citations
Y Sun, X Wu, X Cai, M Song, J Zheng… - Molecular nutrition & …, 2016 - Wiley Online Library
… In this study, for the first time, we identified pinostilbene (PIN) as a bioactive metabolite of PTE in the colon of mice fed PTE, and determined its inhibitory effects on human colon cancer …
Number of citations: 82 onlinelibrary.wiley.com
J Chao, H Li, KW Cheng, MS Yu, RCC Chang… - The Journal of nutritional …, 2010 - Elsevier
… pinostilbene (3,4′-dihydroxy-5-methoxystilbene), in a dose-dependent manner. In addition, pinostilbene … chromatography, we found that uptake of pinostilbene into SH-SY5Y cells was …
Number of citations: 115 www.sciencedirect.com
EN Allen, S Potdar, V Tapias, M Parmar… - The Journal of nutritional …, 2018 - Elsevier
Age-related declines in motor function may be due, in part, to an increase in oxidative stress in the aging brain leading to dopamine (DA) neuronal cell death. In this study, we examined …
Number of citations: 22 www.sciencedirect.com
D Uesugi, H Hamada, K Shimoda… - Bioscience …, 2017 - academic.oup.com
… In conclusion, the stilbenes resveratrol, pterostilbene, and pinostilbene were transformed to … An analysis of antioxidant capacity showed that pinostilbene had the highest ORAC value …
Number of citations: 38 academic.oup.com
W Chen, SCM Yeo, XF Chuang, HS Lin - Journal of Pharmaceutical and …, 2016 - Elsevier
… The pharmacokinetic profiles of pinostilbene were subsequently assessed in … of pinostilbene. The information obtained from this study will facilitate further exploration on pinostilbene as …
Number of citations: 20 www.sciencedirect.com
YC Chung, CG Hyun - International Journal of Molecular Sciences, 2021 - mdpi.com
… In this study, we aimed to evaluate the anti-adipogenic effects of pinostilbene hydrate (PH), a methylated resveratrol derivative, in 3T3-L1 cells. We also evaluated the mechanisms …
Number of citations: 15 www.mdpi.com
YJ Jeong, CH An, SG Woo, HJ Jeong, YM Kim… - Enzyme and microbial …, 2014 - Elsevier
… For example, trimethylated resveratrol or pinostilbene was … It was also reported that pinostilbene exerted a stronger … In this study, the more hydrophobic pinostilbene penetrated the …
Number of citations: 41 www.sciencedirect.com
MJ Hsieh, MC Chin, CC Lin, YT His, YS Lo… - Cellular Physiology and …, 2018 - karger.com
… However, the antimetastatic effect of pinostilbene … of pinostilbene hydrate on OSCC cells and revealed the involved inhibitory mechanism. Our results demonstrated that pinostilbene …
Number of citations: 29 karger.com
DP Herrera, AM Chánique… - International Journal of …, 2021 - mdpi.com
… a higher proportion of pinostilbene from the enzymatic … pinostilbene with VvROMT. Guan Yuekai and co-workers [29] performed directed evolution on VvROMT to increase pinostilbene …
Number of citations: 10 www.mdpi.com
YC Chung, CG Hyun - International Journal of Molecular Sciences, 2020 - mdpi.com
Melanin protects our skin from harmful ultraviolet (UV) radiation. However, when produced in excess, it can cause hyperpigmentation disorders, such as melanoma, freckles, lentigo, …
Number of citations: 22 www.mdpi.com

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